molecular formula C13H13NO3 B8756527 ethyl 9-methyl-4-oxo-4H-quinolizine-3-carboxylate

ethyl 9-methyl-4-oxo-4H-quinolizine-3-carboxylate

Cat. No.: B8756527
M. Wt: 231.25 g/mol
InChI Key: KIVVHZVNDCYHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 9-methyl-4-oxo-4H-quinolizine-3-carboxylate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 9-methyl-4-oxoquinolizine-3-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)10-6-7-11-9(2)5-4-8-14(11)12(10)15/h4-8H,3H2,1-2H3

InChI Key

KIVVHZVNDCYHIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C2C(=CC=CN2C1=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of lithium diisopropylamide (1.8 M in THF, 64.8 mL, 117 mmol) in 135 mL of THF at −78° C. was added a solution of 2,3-lutidine (10.0 g, 93.0 mol) in 62 mL of THF dropwise over 10 min. After an additional 40 min, a solution diethyl ethoxymethylenemalonate (21.7 mL, 107 mmol) in 30 mL of THF was added slowly over 15 min, and the reaction was slowly warmed to rt. After 2.5 h, the mixture was treated with saturated aqueous ammonium chloride and extracted 3× with dichlormethane. The combined organic fractions were dried over sodium sulfate, filtered, and concentrated in vacuo. The crude intermediate was dissolved in 100 mL of o-xylene and heated to reflux for 16 h. The reaction was concentrated in vacuo and the resultant residue was purified via silica gel chromatography, eluting with 0-5% methanol in dichloromethane to provide ethyl 9-methyl-4-oxo-4H-quinolizine-3-carboxylate that gave a proton NMR spectra consistent with theory and a mass ion (ES+) of 232.1 for [M+H]+.
Quantity
64.8 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Name
Quantity
62 mL
Type
solvent
Reaction Step One
Quantity
21.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of LDA (1.8 M in THF/heptane/ethylbenzene, 64.8 mL, 117 mmol) in THF (200 mL) at −78° C. was added 2,3-lutidine (10.6 mL, 93.3 mmol) in THF (62 mL) dropwise over 10 min. After stirring the mixture an additional 40 min at −78° C., diethyl ethoxymethylenemalonate (21.7 mL, 107 mmol) in THF (30 mL) was added slowly over 15 min. The mixture was warmed slowly to rt over 2.5 h. The resulting solution was quenched with saturated aqueous NH4Cl and extracted with CH2Cl2 (3×). The combined extracts were dried (Na2SO4) and concentrated. The intermediate was dissolved in o-xylene (93 mL) and heated to reflux for 16 h. After cooling to rt, the mixture was concentrated. Purification by silica gel chromatography eluting with 0-5% MeOH:CH2Cl2 afforded ethyl 9-methyl-4-oxo-4H-quinolizine-3-carboxylate as a yellow solid.
Name
Quantity
64.8 mL
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
62 mL
Type
solvent
Reaction Step One
Quantity
21.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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